molecular formula C19H20N2O3S B2751505 N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-34-5

N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2751505
CAS RN: 898436-34-5
M. Wt: 356.44
InChI Key: IGUWOMZERKKXOK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a chemical compound with diverse applications in scientific research. This versatile material holds promise in pharmacology, medicinal chemistry, and drug development due to its unique structure and potential therapeutic properties.

Molecular Structure Analysis

The molecular formula of this compound is C21H20N2O3 . It has a molecular weight of approximately 348.4 g/mol . The structure consists of a pyrroloquinoline core with a sulfonamide group and a dimethylphenyl substituent. The detailed 2D or 3D structure would require further analysis from specialized software or databases .
  • Safety and Hazards

    • For detailed safety information, consult the relevant safety data sheet .
  • Scientific Research Applications

    Mechanism of Action

    Target of Action

    Similar compounds have been found to targetacetohydroxyacid synthase (AHAS) , a key enzyme involved in the biosynthesis of branched-chain amino acids.

    Mode of Action

    It can be inferred from similar compounds that it may act by inhibiting the activity of its target enzyme, ahas . This inhibition disrupts the synthesis of essential amino acids, leading to growth inhibition.

    Biochemical Pathways

    The compound’s action on AHAS affects the biosynthesis of branched-chain amino acids. This pathway is crucial for protein synthesis and cell growth. By inhibiting AHAS, the compound disrupts these processes, leading to growth inhibition .

    Result of Action

    The result of the compound’s action is the inhibition of growth, likely due to the disruption of protein synthesis and cell growth caused by the inhibition of AHAS .

    properties

    IUPAC Name

    N-(2,6-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H20N2O3S/c1-12-4-3-5-13(2)18(12)20-25(23,24)16-10-14-6-7-17(22)21-9-8-15(11-16)19(14)21/h3-5,10-11,20H,6-9H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IGUWOMZERKKXOK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H20N2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    356.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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